1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that combines the unique structural features of bicyclo[1.1.1]pentane and 1,2,3-triazole. The bicyclo[1.1.1]pentane moiety is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry and materials science . The 1,2,3-triazole ring is a versatile heterocycle commonly used in click chemistry due to its stability and bioisosteric properties .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Click Chemistry: The 1,2,3-triazole ring is often introduced using click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position, using reagents like alkyl halides.
Major products from these reactions include carboxylic acids, alcohols, and substituted triazoles .
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly as a bioisostere for phenyl rings.
Materials Science: Its rigidity and strain make it useful in the design of molecular rods and other materials with specific mechanical properties.
Biological Studies: The triazole ring’s stability and bioisosteric properties make it useful in studying enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the structure of natural substrates or by binding to active sites . The bicyclo[1.1.1]pentane moiety adds rigidity, potentially enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives and triazole-containing molecules. Compared to these, 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde offers a unique combination of rigidity and versatility:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the rigid, strained structure but may lack the versatile reactivity of the triazole ring.
Triazole-Containing Molecules: These compounds offer similar stability and bioisosteric properties but may not have the same rigidity and strain as those with the bicyclo[1.1.1]pentane moiety.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C8H9N3O/c12-5-7-4-11(10-9-7)8-1-6(2-8)3-8/h4-6H,1-3H2 |
InChI Key |
MPGOSFMNXJCCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(N=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.